molecular formula C21H38O19P3 · 3Na B1152733 PtdIns-(3,4)-P2 (1,2-dihexanoyl) (sodium salt)

PtdIns-(3,4)-P2 (1,2-dihexanoyl) (sodium salt)

Cat. No.: B1152733
M. Wt: 756.4
InChI Key: RLSRPPXCLVFTHW-LSGXMVLJSA-K
Attention: For research use only. Not for human or veterinary use.
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Description

The phosphatidylinositol (PtdIns) phosphates represent a small percentage of total membrane phospholipids. However, they play a critical role in the generation and transmission of cellular signals. PtdIns-(3,4)-P2 (1,2-dihexanoyl) is a synthetic analog of natural phosphatidylinositol (PtdIns) featuring C6:0 fatty acids at the sn-1 and sn-2 positions. The compound features the same inositol and diacylglycerol (DAG) stereochemistry as that of the natural compound. The natural compound is the product of phosphorylation-dephosphorylation involving PtdIns-3-kinase and 5-phosphatases. The 3D-phosphorylated PtdIns are resistant to hydrolysis by phospholipase C.

Properties

Molecular Formula

C21H38O19P3 · 3Na

Molecular Weight

756.4

InChI

InChI=1S/C21H41O19P3.3Na/c1-3-5-7-9-14(22)35-11-13(37-15(23)10-8-6-4-2)12-36-43(33,34)40-19-16(24)17(25)20(38-41(27,28)29)21(18(19)26)39-42(30,31)32;;;/h13,16-21,24-26H,3-12H2,1-2H3,(H,33,34)(H2,27,28,29)(H2,30,31,32);;;/q;3*+1/p-3/t13-,16-,17-,18+,1

InChI Key

RLSRPPXCLVFTHW-LSGXMVLJSA-K

SMILES

CCCCCC(OC[C@H](COP(O[C@@H]1[C@H](O)[C@H](OP([O-])(O)=O)[C@@H](OP([O-])(O)=O)[C@H](O)[C@H]1O)([O-])=O)OC(CCCCC)=O)=O.[Na+].[Na+].[Na+]

Synonyms

DHPI-3,4-P2; Phosphatidylinositol-3,4-bisphosphate C-6

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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